molecular formula C9H11NO2 B3256129 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol CAS No. 26438-50-6

4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol

Cat. No.: B3256129
CAS No.: 26438-50-6
M. Wt: 165.19 g/mol
InChI Key: WLSFMPWGCOPING-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol (CAS: 26021-57-8) is a bicyclic heterocyclic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . The structure consists of a benzoxazine core, featuring a six-membered benzene ring fused to a six-membered oxazine ring. Key substituents include a hydroxyl group (-OH) at position 6 and a methyl group (-CH₃) at position 4 of the oxazine ring. This compound is commercially available in high purity (≥95%) and serves as a critical intermediate in pharmaceutical synthesis, particularly for derivatives targeting biological activity .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSFMPWGCOPING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Pharmacological Potential

Research indicates that 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol exhibits significant pharmacological properties. It has been studied for its potential as an anti-inflammatory and analgesic agent. In vitro studies have shown that derivatives of this compound can inhibit specific pathways associated with pain and inflammation, making it a candidate for developing new therapeutic agents for chronic pain management .

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for activity against the human serotonin receptor (5-HT_1A). The results demonstrated that certain modifications to the oxazine ring enhanced receptor affinity and selectivity, indicating potential applications in treating mood disorders .

Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical strength. Research has highlighted its role in developing high-performance materials used in coatings and composites .

Data Table: Polymer Applications

Application AreaDescriptionBenefits
CoatingsUsed in protective coatingsImproved durability and chemical resistance
CompositesEnhances mechanical propertiesIncreased strength and heat resistance
AdhesivesServes as a bonding agentEnhanced adhesion properties

Pesticidal Properties

Emerging studies suggest that this compound may possess pesticidal properties. Preliminary tests indicate effectiveness against certain pests while being less toxic to beneficial insects. This dual action makes it a promising candidate for developing eco-friendly pesticides .

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of the benzoxazine scaffold allows for diverse modifications, leading to compounds with distinct physicochemical and biological properties. Below is a detailed comparison of 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol with its analogs:

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Compound Name (CAS) Substituents/R-Groups Key Differences from Target Compound Applications/Properties References
This compound (26021-57-8) 4-methyl, 6-hydroxy Reference compound Intermediate for drug synthesis
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol (26021-57-8) 6-hydroxy (no methyl group) Lack of 4-methyl group Lower lipophilicity; altered reactivity
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (93735-22-9) 7-methoxy Methoxy instead of hydroxy at position 7 Enhanced metabolic stability
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde (141103-93-7) 4-methyl, 7-carbaldehyde Carbaldehyde group at position 7 Reactive for conjugation or derivatization
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbohydrazide (1160474-78-1) 4-methyl, 6-carbohydrazide Carbohydrazide replaces hydroxy at position 6 Antiproliferative activity potential
Ethyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (54442-28-3) 4-methyl, 2-carboxylate ethyl ester Ester group at position 2 Increased lipophilicity for membrane penetration

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Bioactivity The hydroxyl group at position 6 in the target compound enhances hydrogen-bonding capacity, making it more polar than analogs with methoxy (e.g., 7-methoxy derivative) or aldehyde groups . This polarity impacts solubility and binding interactions in biological systems. In contrast, the 2,4-dimethyl variant (e.g., compounds in ) shows altered thrombin inhibition profiles due to additional steric effects .

Synthetic Utility

  • The target compound is a precursor for derivatives like 6-carbohydrazide (CAS 1160474-78-1), where the hydroxyl group is replaced with a hydrazide moiety for antiproliferative applications .
  • Derivatives with oxadiazole or triazolopyridazine substituents () demonstrate how core modifications can shift biological activity—e.g., from thrombin inhibition to antiproliferative effects .

Physicochemical Properties

  • Lipophilicity : The 7-methoxy analog (CAS 93735-22-9) is more lipophilic than the hydroxyl-containing target compound, favoring blood-brain barrier penetration .
  • Reactivity : The 7-carbaldehyde derivative (CAS 141103-93-7) is highly reactive, enabling conjugation with amines or hydrazines for drug-linker strategies .

Biological Activity

4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁NO
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 71472-57-6

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. In particular, 4-methyl derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain benzoxazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study highlighted that certain derivatives could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential use in treating inflammatory diseases .

Anticancer Properties

Benzoxazine derivatives have been explored for their anticancer activities. Specifically, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models . The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various benzoxazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using RAW264.7 macrophage cells showed that treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels. The IC50 value was determined to be approximately 15 µM, indicating a potent anti-inflammatory effect .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazine derivatives is influenced by their structural features. Modifications at the 3 and 4 positions of the benzene ring significantly affect their pharmacological profiles. For instance:

  • Substituents : Electron-donating or withdrawing groups can enhance or reduce activity.
  • Stereochemistry : The spatial arrangement of substituents plays a crucial role in receptor binding affinity and selectivity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 32 µg/mL (S. aureus)
MIC = 64 µg/mL (E. coli)
Anti-inflammatoryIC50 = 15 µM (TNF-α inhibition)
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol?

  • Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure. For example, ¹H NMR can identify proton environments in the benzoxazine ring and methyl groups, while IR confirms functional groups like hydroxyl or carbonyl moieties. Mass spectrometry provides molecular weight validation. Cross-referencing spectral data with synthesized analogs (e.g., derivatives in and ) ensures accuracy .

Q. What are common synthetic routes for synthesizing this compound?

  • Methodological Answer : A typical route involves reacting precursors like 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted oxadiazoles in the presence of cesium carbonate and DMF at room temperature. This method yields derivatives with high purity after 16–18 hours of stirring .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Classified as a combustible solid (Storage Code 11) , it requires storage away from open flames. Follow WGK 3 guidelines for water hazard protection. Use personal protective equipment (PPE) and adhere to laboratory safety protocols for handling reactive intermediates .

Advanced Research Questions

Q. How can researchers optimize synthesis yields of this compound derivatives under varying conditions?

  • Methodological Answer : Systematically test parameters:

  • Catalysts : Compare cesium carbonate with other bases (e.g., K₂CO₃).
  • Solvents : Evaluate polar aprotic solvents (DMF vs. DMSO) for reaction efficiency.
  • Temperature : Assess room temperature vs. heated conditions (40–60°C).
  • Purification : Use column chromatography or recrystallization to isolate high-purity products. Document yield variations to identify optimal conditions .

Q. How can contradictory data between computational predictions and experimental reactivity results be resolved?

  • Methodological Answer :

Validate computational models : Ensure density functional theory (DFT) parameters match experimental conditions (e.g., solvent effects).

Cross-check analytical data : Use HPLC to confirm purity and X-ray crystallography (if available) to resolve structural ambiguities.

Replicate experiments : Control variables like moisture or oxygen sensitivity that may alter reactivity .

Q. What advanced strategies exist for studying the compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface adsorption studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze molecular interactions on surfaces, as applied in indoor air chemistry research .
  • In silico docking : Employ molecular docking simulations to predict binding affinities with enzymes or receptors.
  • In vitro assays : Pair with fluorescence tagging or SPR (surface plasmon resonance) to quantify binding kinetics .

Q. How can researchers address discrepancies in spectral data during purity assessment?

  • Methodological Answer :

  • Multi-technique validation : Combine HPLC (for quantitative purity), TLC (for quick checks), and elemental analysis (for empirical formula confirmation).
  • Impurity profiling : Use LC-MS to identify byproducts or degradation compounds, especially if commercial sources lack analytical data (e.g., Sigma-Aldrich’s disclaimer in ) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol
Reactant of Route 2
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4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-ol

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